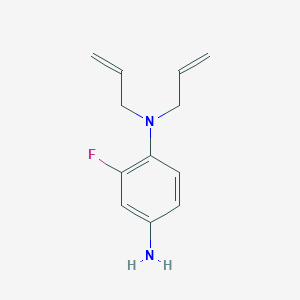

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine

Description

Properties

IUPAC Name |

2-fluoro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTULPPHYZTWPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Allylation of 2-Fluoro-1,4-benzenediamine

The primary method for introducing the diallyl groups onto the amine nitrogens involves nucleophilic substitution using allyl halides or allyl derivatives under basic or catalytic conditions. The general reaction scheme is:

$$

\text{2-Fluoro-1,4-benzenediamine} + 2 \times \text{Allyl halide} \xrightarrow{\text{Base or Catalyst}} \text{N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine}

$$

Typical bases include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.

Detailed Preparation Methodology

While direct literature on N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine is limited, insights can be drawn from related aromatic diamine preparations and fluorinated aromatic amines:

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Fluorination | Electrophilic fluorination or starting from 2-fluoro-1,4-benzenediamine | Introduction of fluorine at 2-position on benzene ring |

| 2 | Protection (optional) | Protection of amines if required to avoid side reactions | Ensures selective mono- or diallylation |

| 3 | Allylation | Reaction with allyl bromide or chloride, base (K2CO3), solvent (DMF), 50-80°C, 6-12 h | Formation of N-1,N-1-diallyl derivative |

| 4 | Purification | Extraction, washing, and distillation or recrystallization | Isolation of pure product |

Research Findings and Optimization

- Reaction Temperature and Time: Allylation reactions generally proceed efficiently at moderate temperatures (50–80°C) over several hours to ensure complete substitution without decomposition of allyl groups.

- Base Selection: Potassium carbonate is preferred for its mildness and effectiveness in deprotonating amines for nucleophilic attack.

- Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reagents, improving yields.

- Purification: Vacuum distillation or recrystallization from organic solvents is effective to obtain high-purity N-1,N-1-diallyl-2-fluoro-1,4-benzenediamine.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Reaction Outcome |

|---|---|---|

| Temperature | 50–80°C | Higher temperature increases rate but may cause side reactions |

| Reaction Time | 6–12 hours | Sufficient time needed for complete allylation |

| Base | K2CO3, NaH | Strong bases improve yield but may cause side reactions |

| Solvent | DMF, THF | Polar aprotic solvents increase nucleophilicity |

| Allyl Halide | Allyl bromide or chloride | Bromide generally more reactive than chloride |

| Purification Method | Vacuum distillation, recrystallization | Ensures removal of impurities and by-products |

Chemical Reactions Analysis

Types of Reactions

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amine groups.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products Formed

Oxidation: Oxidized derivatives of N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine.

Reduction: Reduced forms of the compound with modified amine groups.

Substitution: Substituted products with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine: Explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s fluorine atom and allyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Alkyl vs. Allyl Groups

N-1,N-1-Dipropyl-2-fluoro-1,4-benzenediamine ():

- Substituents: Two propyl groups.

- Molecular Weight: 210.3 g/mol (C₁₂H₁₉FN₂).

- Boiling Point: 307.3°C at 760 Torr.

- The saturated propyl groups reduce steric hindrance compared to allyl but lack reactivity from double bonds.

- N-1,N-1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine (): Substituents: Two methyl groups. Molecular Weight: 220.2 g/mol (C₁₀H₁₂F₃N₂).

N-1-Benzyl-N-1-ethyl-2-(trifluoromethyl)-1,4-benzenediamine ():

- Substituents: Benzyl and ethyl groups.

- Molecular Weight: 294.32 g/mol (C₁₆H₁₇F₃N₂).

- Bulky aromatic substituents (benzyl) increase molecular weight and reduce solubility in polar solvents.

Key Findings

Allyl groups in the target compound balance steric bulk and reactivity, enabling applications in cross-linking or catalysis, unlike saturated alkyl or bulky aromatic substituents .

Substituent Effects on the Benzene Ring

Fluoro vs. Trifluoromethyl vs. Nitro Groups

N-1,N-1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine ():

- Substituent: CF₃ (strong electron-withdrawing).

- pKa: Expected to be lower (~5–6) due to CF₃’s stronger electron withdrawal compared to fluorine.

- 2-Nitro-1,4-phenylenediamine (): Substituent: NO₂ (very strong electron-withdrawing). Molecular Weight: 153.13 g/mol (C₆H₇N₃O₂). Nitro groups drastically reduce basicity (pKa ~1–2) and enhance reactivity in electrophilic substitution.

N,N'-Diacetyl-1,4-phenylenediamine ():

- Substituent: Acetyl (electron-withdrawing via resonance).

- Molecular Weight: 192.22 g/mol (C₁₀H₁₂N₂O₂).

- Acetylation eliminates amine basicity, rendering the compound unreactive in typical amine reactions.

Key Findings

The 2-fluoro substituent in the target compound provides moderate electron withdrawal, preserving amine reactivity while avoiding the extreme deactivation seen with nitro or trifluoromethyl groups .

Structural and Functional Comparisons

Table 1: Comparative Properties of Selected 1,4-Benzenediamine Derivatives

| Compound Name | Substituents (N1/N1') | Benzene Substituent | Molecular Weight (g/mol) | pKa | Boiling Point (°C) |

|---|---|---|---|---|---|

| N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine | Allyl | F | ~210.3 | ~7.01 | Not reported |

| N-1,N-1-Dipropyl-2-fluoro-1,4-benzenediamine | Propyl | F | 210.3 | 7.01 | 307.3 |

| N-1,N-1-Dimethyl-2-(trifluoromethyl)-1,4-BD* | Methyl | CF₃ | 220.2 | ~5–6 | Not reported |

| 2-Nitro-1,4-phenylenediamine | H | NO₂ | 153.13 | ~1–2 | 134–140 (mp) |

| N,N'-Diacetyl-1,4-phenylenediamine | Acetyl | H | 192.22 | Non-basic | Not reported |

Key Findings

- Allyl vs.

- Fluoro vs. CF₃/NO₂: Fluorine preserves amine basicity better than CF₃ or NO₂, making the compound suitable for pH-sensitive applications .

Biological Activity

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine is characterized by the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₃FN₂ |

| CAS Number | Not specified |

| Molecular Weight | 183.23 g/mol |

| Appearance | Liquid or crystalline solid |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have explored the anticancer properties of N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 μM against breast cancer cells, indicating significant potential as an anticancer agent compared to standard treatments like doxorubicin .

The mechanism by which N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : It disrupts the cell cycle at the G2/M phase, leading to inhibited proliferation of cancer cells.

Study 1: Anticancer Activity in Breast Cancer Cells

A recent study evaluated the effects of N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine on MCF7 breast cancer cells. The results indicated:

| Parameter | Value |

|---|---|

| IC50 | 25 μM |

| Cell Cycle Phase Arrest | G2/M phase |

| Caspase Activation | Increased (p < 0.05) |

This study highlights the compound's potential as a therapeutic agent against breast cancer.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine. The results showed:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings suggest that the compound possesses moderate antibacterial activity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine?

- Methodology : A two-step approach is suggested:

Fluorination : Introduce the fluorine atom at the 2-position of 1,4-benzenediamine via nucleophilic aromatic substitution (NAS) using a fluorinating agent (e.g., KF/18-crown-6 in DMF at 80–100°C).

Diallylation : React the fluorinated intermediate with allyl bromide under basic conditions (e.g., NaH in THF) to substitute the amine hydrogens with allyl groups. Monitor regioselectivity using TLC and optimize reaction time (12–24 hours) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/F NMR .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use H NMR to confirm allyl group integration (δ 5.6–5.9 ppm for vinyl protons) and F NMR for fluorine environment (δ -110 to -120 ppm).

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 263.15 for CHFN).

- HPLC : Optimize retention time using a gradient elution (e.g., 60–90% acetonitrile over 15 minutes) to achieve >95% purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Protocols :

- Antimicrobial Activity : Conduct broth microdilution assays against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal), with MIC values compared to reference compounds like N,N-diethyl-p-phenylenediamine derivatives .

- Anti-inflammatory Potential : Measure inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages using ELISA .

Advanced Research Questions

Q. How can regioselectivity challenges during diallylation be addressed?

- Advanced Synthesis :

- Use Pd-catalyzed allylation (e.g., Pd(OAc)/PPh) to control substitution at the amine sites, minimizing by-products like mono-allylated derivatives.

- Monitor reaction progress via in situ FTIR to track allyl group incorporation. Optimize solvent polarity (e.g., DMSO > DMF) to enhance selectivity .

Q. What computational strategies predict its interaction with biological targets?

- Molecular Modeling :

- Perform molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential. Compare binding affinities with N-1,N-1-dimethyl analogs (ΔG ≈ -8.5 kcal/mol vs. -7.2 kcal/mol) .

- Conduct DFT calculations (B3LYP/6-31G*) to analyze fluorine’s electron-withdrawing effects on amine reactivity .

Q. How do structural modifications (e.g., fluorine substitution) impact physicochemical properties?

- Structure-Activity Relationship (SAR) :

- Solubility : Fluorine at the 2-position reduces logP (predicted 2.1 vs. 2.8 for non-fluorinated analogs), enhancing aqueous solubility. Validate via shake-flask method (pH 7.4 buffer) .

- Stability : Assess hydrolytic degradation under accelerated conditions (40°C/75% RH). Fluorine increases resistance to oxidation compared to methyl-substituted derivatives (t > 14 days vs. 7 days) .

Q. What regulatory considerations apply to its use in ecotoxicology studies?

- Environmental Compliance :

- Follow OECD Test Guideline 301 for biodegradability. Fluorinated benzenediamines may exhibit persistence; use LC-MS/MS to detect metabolites (e.g., defluorinated intermediates) in simulated wastewater .

- Compare toxicity thresholds (e.g., EC for Daphnia magna) with structurally similar compounds listed under EU REACH (e.g., CAS 3085-82-3) .

Q. How can researchers resolve discrepancies in reported spectral data?

- Data Reconciliation :

- Cross-reference IR spectra (e.g., N-H stretch at 3350 cm, C-F at 1220 cm) with PubChem datasets. Address outliers by re-measuring under standardized conditions (KBr pellet, 4 cm resolution) .

- Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, particularly for overlapping allyl proton signals .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.